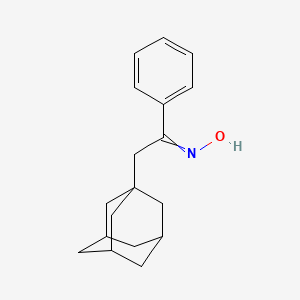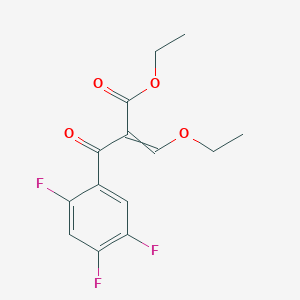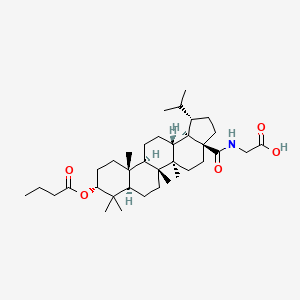
2-(Adamantan-1-yl)-1-phenylethan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine is a compound that features a unique structure combining an adamantane moiety with a phenylethylidene group. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications. The presence of the hydroxylamine group adds further reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent, facilitating the formation of the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate, with the reaction proceeding at room temperature over 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane and phenylethylidene groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The adamantane moiety provides stability and rigidity, enhancing the compound’s overall reactivity and potential for diverse applications .
Comparison with Similar Compounds
Similar Compounds
- N-[(adamantan-1-yl)methyl]hydroxylamine
- N-[(adamantan-1-yl)ethyl]hydroxylamine
- N-[(adamantan-1-yl)propyl]hydroxylamine
Uniqueness
N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine is unique due to the presence of both the adamantane and phenylethylidene groups, which confer distinct structural and reactive properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C18H23NO/c20-19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15,20H,6-12H2 |
InChI Key |
GJFDBPPJJPSIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=NO)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14088312.png)
![1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14088323.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088342.png)

![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088364.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)


![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)

![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
